molecular formula C10H10ClFO5S B2715831 Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate CAS No. 1513252-14-6

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate

Cat. No. B2715831
CAS RN: 1513252-14-6
M. Wt: 296.69
InChI Key: PUTJMRQJRZTGGV-UHFFFAOYSA-N
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Description

“Ethyl 2-(chlorosulfonyl)acetate” is a chemical compound used primarily in the chemical industry . It is colorless and has a characteristic vinegar-like, pungent odor .


Molecular Structure Analysis

The molecular formula of “Ethyl 2-(chlorosulfonyl)acetate” is C4H7ClO4S, and its molecular weight is 186.62 . The InChI code is 1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3 .


Chemical Reactions Analysis

The reaction mechanism for [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes has been studied. Electron-deficient alkenes react by a concerted pathway while most alkenes, especially electron-rich alkenes, react by a single electron transfer (SET) pathway to give a 1,4-diradical intermediate .


Physical And Chemical Properties Analysis

“Ethyl 2-(chlorosulfonyl)acetate” has a melting point of 16.2 °C, a boiling point of 117-118 °C, and a density of 1.049 g/mL at 25 °C . It is a liquid at room temperature and is soluble in benzene and chloroform .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have successfully synthesized trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This process highlights the compound's utility in creating diverse molecular structures with potential applications in drug development and material science (Honey et al., 2012).

Herbicide Intermediate Synthesis

Another study focused on synthesizing 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a herbicide intermediate. The synthesis involves a series of reactions starting from 4-chloro-2-fluoroanisole, leading to the desired product with a total yield of 63.5%. This pathway demonstrates the compound's role in producing agriculturally relevant chemicals (Zhou Yu, 2002).

Crystal Structure Analysis

Research on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into molecular interactions and stability. The study reveals how strong hydrogen bonds play a crucial role in crystal packing, underscoring the importance of such compounds in understanding molecular architecture and designing new materials (Yeong et al., 2018).

Ofloxacin Analogs

A study on the structural modification and preparation of ofloxacin analogs showcases the application of similar compounds in modifying antibiotics to enhance their properties or develop new therapeutic agents. The research outlines a series of chemical reactions leading to the synthesis of novel ofloxacin derivatives (Rádl et al., 1991).

Antitumor Activity

Compounds containing 5-fluorouracil synthesized from related chemical structures have been studied for their in vitro antitumor activity. The research suggests that specific amino acid ester derivatives containing 5-fluorouracil exhibit promising inhibitory effects against certain cancer cell lines, illustrating the compound's potential in cancer therapy (Xiong et al., 2009).

Safety and Hazards

“Ethyl 2-(chlorosulfonyl)acetate” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

ethyl 2-chlorosulfonyl-4-fluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-8(16-2)7(12)5-9(6)18(11,14)15/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTJMRQJRZTGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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